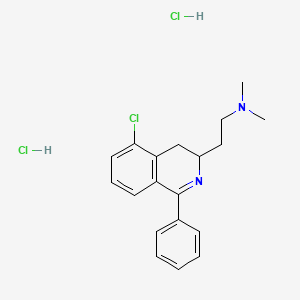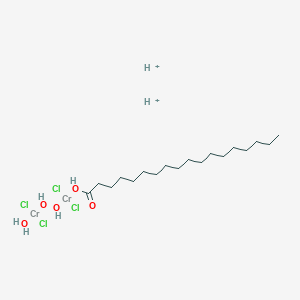
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is a complex chemical compound with the molecular formula C18H42Cl4Cr2O5+2 It is known for its unique structure, which includes chromium atoms coordinated with stearate and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) typically involves the reaction of chromium chloride with stearic acid in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CrCl}3 + \text{C}{18}\text{H}_{36}\text{O}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{18}\text{H}{42}\text{Cl}_4\text{Cr}_2\text{O}_5 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: The chloride and hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce lower oxidation state chromium complexes.
Scientific Research Applications
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) exerts its effects involves its ability to coordinate with various substrates. The chromium centers can undergo redox reactions, facilitating the transfer of electrons. The stearate and hydroxyl groups play a role in stabilizing the complex and enhancing its reactivity. Molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Chromium(III) stearate: Similar in structure but lacks the tetrachloro and hydroxyl groups.
Chromium(III) chloride: A simpler chromium compound without the stearate ligand.
Chromium(III) hydroxide: Contains hydroxyl groups but lacks the stearate and chloride ligands.
Uniqueness
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is unique due to its combination of stearate, chloride, and hydroxyl ligands, which confer distinct chemical properties
Properties
CAS No. |
29632-23-3 |
|---|---|
Molecular Formula |
C18H42Cl4Cr2O5+2 |
Molecular Weight |
584.3 g/mol |
IUPAC Name |
dichlorochromium;hydrogen peroxide;hydron;octadecanoic acid;hydrate |
InChI |
InChI=1S/C18H36O2.4ClH.2Cr.H2O2.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;1-2;/h2-17H2,1H3,(H,19,20);4*1H;;;1-2H;1H2/q;;;;;2*+2;;/p-2 |
InChI Key |
CDBPADTYVQPJPQ-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)O.O.OO.Cl[Cr]Cl.Cl[Cr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


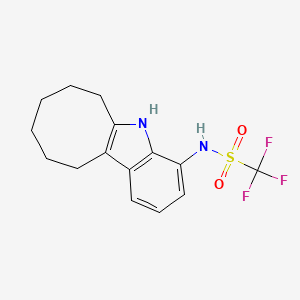
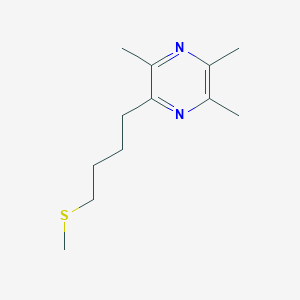
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
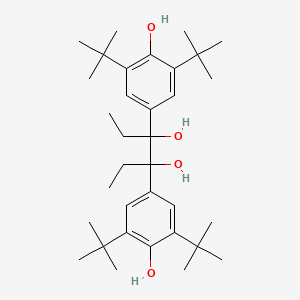

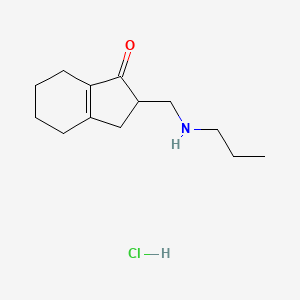

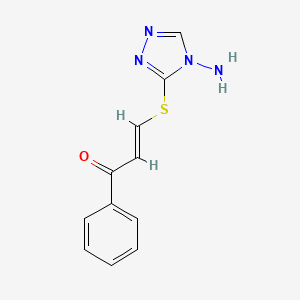
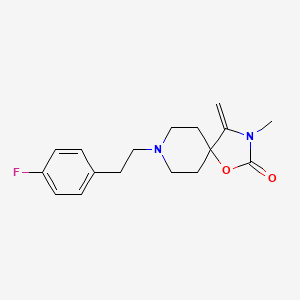
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)

